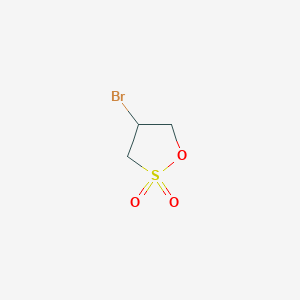

4-Bromo-1,2-oxathiolane 2,2-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromooxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFMEUQQADOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453844 | |

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189756-89-6 | |

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound belonging to the sultone class of organosulfur compounds, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physical and spectroscopic data. The role of the oxathiolane scaffold in nucleoside reverse transcriptase inhibitors (NRTIs) is also discussed, with a visualization of the relevant therapeutic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound is a five-membered cyclic sulfonic acid ester, also known as a γ-sultone. The presence of the bromine atom at the 4-position and the electron-withdrawing sulfonyl group significantly influences its reactivity, making it a potent alkylating agent and a valuable building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189756-89-6 | [2][3][4] |

| Molecular Formula | C₃H₅BrO₃S | [3][4] |

| Molecular Weight | 201.04 g/mol | [4] |

| Boiling Point | 364.7 °C at 760 mmHg | Safety Data Sheet |

| Flash Point | 174.4 °C | Safety Data Sheet |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Appearance | No data available |

Note: Some physical properties have not been extensively reported in the literature.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons and the proton at the bromine-bearing carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and sulfonyl groups.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the ring. The carbon atom bonded to bromine would be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of SO₂ and Br.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1][5]

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

This is a representative protocol based on general procedures for the bromination of sultones and may require optimization.

-

Dissolution: Dissolve 1,2-oxathiolane 2,2-dioxide in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate with UV light to initiate the reaction.

-

Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Experimental Protocols

The chemical behavior of this compound is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles. The two primary modes of reaction are nucleophilic substitution at the carbon bearing the bromine atom and ring-opening of the sultone.[1]

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles.

General Workflow for Nucleophilic Substitution:

Caption: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4-Azido-1,2-oxathiolane 2,2-dioxide

This is a representative protocol and may require optimization.

-

Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add sodium azide (NaN₃) to the solution. The amount of sodium azide should be in slight excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Ring-Opening Reactions

Strong nucleophiles can also attack the carbon atoms of the oxathiolane ring, leading to ring-opening. This reactivity provides access to a variety of functionalized sulfonic acids or their derivatives.

Experimental Protocol: Base-Catalyzed Ring Opening

This is a representative protocol and may require optimization.

-

Setup: Dissolve this compound in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or dioxane).

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the reaction mixture for a specified period, monitoring the consumption of the starting material by TLC.

-

Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.

-

Isolation: Extract the product with an appropriate organic solvent. The aqueous layer may contain the salt of the sulfonated product, which can be isolated by evaporation of the water. Further purification may be achieved by recrystallization or chromatography.

Application in Drug Development: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The 1,2-oxathiolane ring is a key structural motif in several important antiviral drugs, including the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine and Emtricitabine. Although this compound is an intermediate, understanding the mechanism of the final drug product is crucial for drug development professionals.

NRTIs are a class of antiretroviral drugs used in the treatment of HIV infection. They act as chain terminators during the reverse transcription of the viral RNA genome into DNA.

Signaling Pathway: Mechanism of Action of NRTIs

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

The NRTI prodrug is taken up by the host cell and phosphorylated by cellular kinases to its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the NRTI lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a sultone ring, allows for a diverse range of chemical transformations. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, including representative experimental protocols. The relevance of the oxathiolane core in the development of antiviral therapeutics highlights the importance of understanding the chemistry of such building blocks. Further research into the physical properties and reaction scope of this compound is warranted to fully exploit its potential in the development of new pharmaceuticals and functional materials.

References

- 1. This compound | 189756-89-6 | Benchchem [benchchem.com]

- 2. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE | 189756-89-6 [chemicalbook.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]

- 5. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS 189756-89-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-oxathiolane 2,2-dioxide, with CAS registry number 189756-89-6, is a heterocyclic compound belonging to the γ-sultone class. Sultones are cyclic esters of hydroxysulfonic acids, and the presence of a bromine atom and a strained five-membered ring makes this molecule a versatile building block in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbon bearing the bromine atom and the stability of the sultone ring, rendering it susceptible to nucleophilic attack. This reactivity profile has positioned this compound as a valuable intermediate for the synthesis of diverse heterocyclic systems, with potential applications in the development of novel therapeutics and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 189756-89-6 | [1][2] |

| Molecular Formula | C₃H₅BrO₃S | [2] |

| Molecular Weight | 201.04 g/mol | [1] |

| Synonyms | 1,2-Oxathiolane, 4-bromo-, 2,2-dioxide; 2-bromo-1,3-propane sultone; ZLD0040; 4-Bromo-2,2-dioxide-1,2-Oxathiolane | [2][3] |

| Boiling Point | 364.7°C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.996 g/cm³ (Predicted) | [4] |

| Flash Point | 174.4°C | [3] |

| Solubility | Primarily soluble in polar solvents like water and alcohols. Limited solubility in nonpolar solvents such as hexane or toluene. | [5] |

Synthesis

The synthesis of this compound is typically achieved through the bromination of its parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1][6]

Experimental Protocol: Synthesis of this compound

While a specific detailed protocol for this exact compound is not widely published, a general procedure based on the bromination of γ-sultones is as follows:

Materials:

-

1,2-oxathiolane 2,2-dioxide

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Lewis acid catalyst (e.g., Iron(III) chloride, FeCl₃) (optional)

-

Oxidizing agent

Procedure:

-

Dissolve 1,2-oxathiolane 2,2-dioxide in a suitable solvent such as dichloromethane in a reaction vessel.

-

Cool the solution to a low temperature.

-

Slowly add a solution of bromine in dichloromethane to the cooled reaction mixture. The addition of a Lewis acid catalyst like FeCl₃ can enhance the reaction rate and regioselectivity, directing the bromination to the 4-position.[6]

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.

-

Following the bromination, an oxidation step is carried out to yield the final product, this compound.[6]

-

The crude product is then purified using standard techniques such as crystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for the best yield and purity.

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanism of Action

The chemical behavior of this compound is primarily dictated by the presence of the bromine atom, which makes the C4 position highly electrophilic and susceptible to nucleophilic attack. The most common reaction pathway is nucleophilic substitution (SN2) .[1]

In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine atom from the side opposite to the bromine. This "backside attack" leads to a concerted process where the bond between the carbon and the nucleophile is formed at the same time as the bond between the carbon and the bromine is broken. This results in an inversion of the stereochemical configuration at the C4 position.

Caption: General mechanism of nucleophilic substitution at the C4 position.

This reactivity makes this compound a valuable precursor for introducing the 1,2-oxathiolane 2,2-dioxide moiety into a wide range of molecules, enabling the synthesis of diverse heterocyclic compounds.[1]

Applications in Drug Development and Research

The sultone scaffold is recognized in medicinal chemistry and is present in various biologically active molecules.[1] Sultones have been investigated for a range of therapeutic activities, including as antiviral and anticancer agents.[1] The ability to functionalize the 4-position of the sultone ring via the bromo-derivative opens up avenues for the synthesis of new analogues with potentially enhanced biological properties.

While specific biological activities for this compound have not been extensively reported, the broader class of sultone derivatives has shown promise. For instance, some sultone-containing compounds have demonstrated inhibitory activity against viral replication. The mechanism of such antiviral action can vary, but may involve targeting viral enzymes or interfering with the viral life cycle.

In the context of cancer research, various sulfonamide and sulfone-containing compounds have been explored as potential anticancer agents. Their mechanisms can involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Caption: Potential applications stemming from the core compound's reactivity.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

Conclusion

This compound is a reactive and versatile γ-sultone that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the facile nucleophilic displacement of the bromine atom, allowing for the introduction of the sultone moiety into a variety of molecular scaffolds. While specific biological data for this compound is limited, the broader class of sultones has shown potential in antiviral and anticancer research. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work.

References

- 1. This compound | 189756-89-6 | Benchchem [benchchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. echemi.com [echemi.com]

- 4. 4-브로모-[1,2]옥사티올란2,2-디옥사이드 | 189756-89-6 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]

- 7. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]

Technical Guide: 4-Bromo-1,2-oxathiolane 2,2-dioxide - A Versatile Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a key synthetic building block. The document covers its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound belonging to the class of γ-sultones, which are cyclic esters of hydroxysulfonic acids.[1] Its structure incorporates a reactive bromine atom and a stable sultone ring, making it a bifunctional reagent of significant interest in organic synthesis. The parent compound, 1,2-oxathiolane 2,2-dioxide, is commonly known as 1,3-propane sultone.[1] The presence of the bromine atom at the 4-position provides a versatile handle for introducing a wide range of functionalities through nucleophilic substitution, while the sultone ring itself can undergo ring-opening reactions.

This combination of reactive sites makes this compound a valuable intermediate for constructing complex molecules, particularly sulfur-containing heterocycles. The 1,2-oxathiolane 2,2-dioxide core is considered a valuable pharmacophore, and the ability to functionalize it via the bromo-derivative opens avenues for synthesizing novel analogues with potential biological and therapeutic properties.

Chemical and Physical Properties

Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 201.04 g/mol | [2] |

| 201.03 g/mol | [3] | |

| Molecular Formula | C₃H₅BrO₃S | [2][3] |

| CAS Number | 189756-89-6 | [2][3] |

| Synonyms | 1,2-Oxathiolane, 4-bromo-, 2,2-dioxide; 4-bromo-gamma-butyrosultone | [3] |

Physical Properties of the Parent Compound: 1,2-Oxathiolane 2,2-dioxide (1,3-Propane sultone)

For reference, the physical properties of the parent compound, 1,3-propane sultone, are provided below. This data offers context for the physical state and characteristics that might be expected for its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 1120-71-4 | [4][5] |

| Molecular Weight | 122.14 g/mol | [4][5] |

| Molecular Formula | C₃H₆O₃S | [4][5] |

| Melting Point (Tfus) | 30.0 - 33.0 °C | [5] |

| Boiling Point (Tboil) | 180 °C (at 30 mmHg) | [5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic substitution of the parent γ-sultone, 1,3-propane sultone.[1] This reaction typically involves bromination at the C-4 position. The efficiency of this process can be significantly improved by using a Lewis acid catalyst.[1]

General Reaction Scheme

General synthesis pathway for this compound.

Representative Experimental Protocol

While a detailed, peer-reviewed protocol for this specific synthesis is not widely published, the following representative procedure is compiled based on established methods for the bromination of 1,3-propane sultone and analogous bromination reactions.[1][6]

Objective: To synthesize this compound from 1,3-propane sultone.

Materials:

-

1,3-Propane sultone (1.0 eq)

-

Bromine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Iron(III) chloride (FeCl₃), anhydrous (0.1 eq, for catalyzed reaction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-propane sultone (1.0 eq) and anhydrous dichloromethane. For the catalyzed reaction, anhydrous FeCl₃ (0.1 eq) is added.[1]

-

Bromination: The solution is cooled to 0 °C in an ice bath. Bromine (1.1 eq) dissolved in a small amount of dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is cautiously quenched by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.

-

Extraction: The aqueous solution is transferred to a separatory funnel and extracted with dichloromethane (3 x volumes). The combined organic extracts are washed sequentially with water and brine.[6]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[6]

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[6]

Yields:

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its bifunctional nature.

-

Nucleophilic Substitution: The carbon-bromine bond is the most reactive site. The bromine atom is a good leaving group and is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the introduction of diverse functional groups at the 4-position. This is the most common reaction pathway for this compound.

-

Ring-Opening Reactions: The sultone ring is stable but can be opened by strong nucleophiles. This reaction provides access to linear, functionalized sulfonic acids or their derivatives, which are themselves important intermediates in materials science and medicinal chemistry.

Key reactivity pathways of this compound.

Application in Drug Development: A Case Study Perspective

While this compound itself is not a therapeutic agent, its structural motifs are crucial in medicinal chemistry. The 1,2-oxathiolane ring is a key intermediate in the synthesis of important antiviral drugs, such as the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine and Emtricitabine.[1] The bromo-derivative serves as a versatile precursor for creating libraries of novel analogues for drug screening.

Exemplary Signaling Pathway: Mechanism of Lamivudine

To illustrate the therapeutic relevance of this chemical class, the mechanism of action for Lamivudine is presented. Lamivudine is a synthetic nucleoside analogue that requires intracellular activation to exert its antiviral effect against HIV and Hepatitis B.

The workflow involves:

-

Cellular Uptake: Lamivudine enters the host cell.

-

Intracellular Phosphorylation: It is sequentially phosphorylated by host cell kinases to its active triphosphate form (Lamivudine-TP).

-

Competitive Inhibition: Lamivudine-TP competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.

-

Chain Termination: Once incorporated by the viral reverse transcriptase (in HIV) or polymerase (in HBV), it terminates DNA chain elongation because it lacks the necessary 3'-hydroxyl group. This halts viral replication.

Mechanism of action for Lamivudine, an antiviral derived from oxathiolane chemistry.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its dual reactivity allows for the straightforward creation of a diverse range of functionalized molecules. For researchers in drug development, this compound serves as a powerful platform for generating novel compound libraries, particularly for targeting viral and cancerous diseases where nucleoside analogues have proven effective. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of new chemical entities.

References

- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]

- 2. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]

- 5. 1,2-Oxathiolane, 2,2-dioxide (CAS 1120-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6). Due to the limited availability of experimentally derived spectra in public literature, this document primarily presents predicted and theoretical data, supplemented with established principles of spectroscopic analysis. This guide is intended to assist researchers in the identification, characterization, and utilization of this versatile reagent in organic synthesis.

Compound Overview

Chemical Structure:

Molecular Formula: C₃H₅BrO₃S Molecular Weight: 201.04 g/mol Synonyms: 4-bromo-gamma-propane sultone

This compound is a heterocyclic compound belonging to the class of γ-sultones. The presence of a bromine atom and a strained five-membered ring containing a sulfonate ester group makes it a highly reactive and valuable intermediate in organic synthesis. Accurate spectroscopic characterization is crucial for its effective use.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are based on computational models and empirical data from similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical) Frequency: 400 MHz (typical)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (methine) | 4.8 - 5.2 | Multiplet | - |

| H-3 (methylene) | 3.8 - 4.2 | Multiplet | - |

| H-5 (methylene) | 3.5 - 3.9 | Multiplet | - |

Note: The proton at the C-4 position, bonded to the same carbon as the bromine atom, is expected to be the most downfield-shifted due to the deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the sulfonyl group (C-3 and C-5) are also shifted downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical) Frequency: 100 MHz (typical)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | 45 - 55 |

| C-3 | 55 - 65 |

| C-5 | 70 - 80 |

Note: The carbon atom bonded to the bromine (C-4) will have a chemical shift characteristic of bromoalkanes. The carbons adjacent to the electron-withdrawing sulfonyl group (C-3 and C-5) are shifted downfield.

IR (Infrared) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1340 - 1370 | Strong |

| S=O (symmetric stretch) | 1150 - 1180 | Strong |

| C-O-S (stretch) | 1000 - 1050 | Medium |

| C-H (stretch) | 2850 - 3000 | Medium |

| C-Br (stretch) | 500 - 600 | Medium-Strong |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z | Interpretation |

| 200/202 | [M]⁺˙ (Molecular ion peak with characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |

| 121 | [M - Br]⁺ |

| 93 | [M - Br - CO]⁺ or [C₃H₅O₂S]⁺ |

| 64 | [SO₂]⁺˙ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent. Then, place the sample in the beam path and record the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce the sample directly for EI-MS.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary. The resulting ions are then guided into the mass analyzer and detected.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution, especially for bromine.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Physical Properties of 4-Halobutane-1,3-Sultones

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sultones

Sultones are cyclic esters of hydroxysulfonic acids. They are a class of organosulfur compounds that have gained significant interest in organic synthesis due to their versatile reactivity. The strained ring structure of some sultones makes them effective alkylating agents, capable of introducing sulfonate functionalities into various molecules. This property is particularly valuable in the development of pharmaceuticals, specialty polymers, and other advanced materials. The introduction of a halogen atom at the 4-position of a butane-1,3-sultone ring is anticipated to modulate the reactivity and physical properties of the parent compound, offering a tunable platform for chemical synthesis.

This technical guide provides a theoretical overview of the physical properties, proposed synthetic routes, and expected spectroscopic characteristics of 4-halobutane-1,3-sultones (where the halogen is fluorine, chlorine, bromine, or iodine).

Proposed General Synthetic Pathway

A plausible synthetic route to 4-halobutane-1,3-sultones involves the cyclization of the corresponding 4-halo-3-hydroxybutane-1-sulfonic acid. This precursor can be envisioned to be synthesized from a suitable starting material such as epichlorohydrin or a related 3-carbon synthon. A generalized proposed pathway is outlined below.

Caption: Proposed general synthetic pathway to 4-halobutane-1,3-sultones.

4-Chlorobutane-1,3-sultone

Proposed Synthesis

The synthesis of 4-chlorobutane-1,3-sultone can be proposed to start from 4-chloro-1,2-epoxybutane. Ring-opening with a sulfite source, followed by acidification and cyclization, would yield the target molecule.

Experimental Protocol (Proposed):

-

Synthesis of Sodium 4-chloro-3-hydroxybutane-1-sulfonate:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-1,2-epoxybutane (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add sodium sulfite (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting aqueous solution contains the sodium salt of 4-chloro-3-hydroxybutane-1-sulfonate.

-

-

Cyclization to 4-Chlorobutane-1,3-sultone:

-

To the aqueous solution from the previous step, slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-chloro-3-hydroxybutane-1-sulfonic acid.

-

Heat the crude product under vacuum to effect dehydration and cyclization to the desired sultone. The product can be purified by vacuum distillation.

-

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₅ClO₃S |

| Molecular Weight | 172.60 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Predicted to be higher than 1,4-butane sultone (153 °C at 19 hPa) due to increased molecular weight and polarity. |

| Melting Point | Likely a low-melting solid or a liquid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents. |

Expected Spectroscopic Characteristics

-

¹H NMR: Complex multiplets are expected for the protons on the sultone ring. The presence of the chlorine atom will influence the chemical shifts of adjacent protons, likely causing a downfield shift.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the butane backbone. The carbon bearing the chlorine atom will be significantly deshielded.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonate group are expected around 1350 cm⁻¹ and 1180 cm⁻¹. A C-Cl stretching vibration would be observed in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a chlorine atom.

4-Bromobutane-1,3-sultone

Proposed Synthesis

The synthesis of 4-bromobutane-1,3-sultone would follow a similar pathway to the chloro-derivative, starting from 4-bromo-1,2-epoxybutane.

Experimental Protocol (Proposed):

The protocol would be analogous to that for 4-chlorobutane-1,3-sultone, with the substitution of 4-bromo-1,2-epoxybutane as the starting material.

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₅BrO₃S |

| Molecular Weight | 217.05 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Predicted to be higher than the chloro-derivative due to increased molecular weight. |

| Melting Point | Likely a low-melting solid. |

| Solubility | Expected to be soluble in polar organic solvents. |

Expected Spectroscopic Characteristics

-

¹H NMR: Similar to the chloro-derivative, with protons adjacent to the bromine atom showing a downfield shift.

-

¹³C NMR: Four distinct carbon signals. The carbon attached to the bromine will be deshielded, but likely to a lesser extent than the carbon attached to chlorine.

-

IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed with a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine atom.

4-Iodobutane-1,3-sultone

Proposed Synthesis

The synthesis of 4-iodobutane-1,3-sultone could be approached similarly, starting from 4-iodo-1,2-epoxybutane. Alternatively, a Finkelstein reaction on the 4-chloro- or 4-bromobutane-1,3-sultone could be a viable route.

Caption: Finkelstein reaction for the proposed synthesis of 4-iodobutane-1,3-sultone.

Experimental Protocol (Proposed - Finkelstein Reaction):

-

Dissolve 4-chlorobutane-1,3-sultone (1 equivalent) in dry acetone in a round-bottom flask.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The precipitation of sodium chloride indicates the progress of the reaction.

-

After completion, cool the mixture and filter off the precipitated sodium chloride.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₅IO₃S |

| Molecular Weight | 264.05 g/mol |

| Appearance | Likely a pale yellow to brownish solid. |

| Boiling Point | Expected to be significantly higher than the bromo-derivative. |

| Melting Point | Expected to be a solid at room temperature. |

| Solubility | Soluble in polar organic solvents. |

Expected Spectroscopic Characteristics

-

¹H NMR: The protons adjacent to the iodine atom will be shifted downfield.

-

¹³C NMR: The carbon bearing the iodine atom will show a characteristic upfield shift compared to the chloro- and bromo-derivatives due to the heavy atom effect.

-

IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹.

-

Mass Spectrometry: A prominent molecular ion peak is expected. The fragmentation pattern would likely show the loss of an iodine atom.

4-Fluorobutane-1,3-sultone

Proposed Synthesis

The synthesis of 4-fluorobutane-1,3-sultone is expected to be more challenging due to the nature of fluorination reactions. A possible approach would involve the use of a fluorinating agent on a suitable precursor, such as 4-chloro- or 4-bromobutane-1,3-sultone, using a halide exchange reaction (e.g., with potassium fluoride in the presence of a phase-transfer catalyst).

Experimental Protocol (Proposed):

-

In a round-bottom flask, combine 4-bromobutane-1,3-sultone (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., acetonitrile or DMF).

-

Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by GC-MS or ¹⁹F NMR.

-

After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₅FO₃S |

| Molecular Weight | 152.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Predicted to be lower than the chloro-derivative due to the smaller size and lower polarizability of fluorine. |

| Melting Point | Likely a liquid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents. |

Expected Spectroscopic Characteristics

-

¹H NMR: The proton on the carbon bearing the fluorine atom, and the protons on the adjacent carbon, will show characteristic splitting due to coupling with the ¹⁹F nucleus.

-

¹³C NMR: The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The adjacent carbons will show smaller two- and three-bond C-F couplings.

-

¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.

-

IR Spectroscopy: Strong S=O stretching bands around 1350 cm⁻¹ and 1180 cm⁻¹, and a C-F stretching band.

-

Mass Spectrometry: The molecular ion peak should be readily observable.

Summary

The 4-halobutane-1,3-sultones represent a class of potentially valuable synthetic intermediates. While direct experimental data on their physical properties and synthesis is scarce, this guide provides a theoretical framework based on the known chemistry of sultones and halogenated organic compounds. The proposed synthetic routes offer starting points for the preparation of these molecules, and the predicted physical and spectroscopic data can aid in their characterization. Further experimental investigation is required to validate these predictions and fully elucidate the properties and reactivity of this intriguing class of compounds.

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6). Due to the limited availability of specific stability data for this compound, this guide extrapolates information from the known chemistry of its parent compound, 1,2-oxathiolane 2,2-dioxide (propane sultone), and the general class of γ-sultones.

Chemical Structure and Properties

This compound is a cyclic sulfonate ester, also known as a γ-sultone. The five-membered ring structure imparts a degree of ring strain, which is a key determinant of its reactivity and stability. The presence of a bromine atom at the 4-position is expected to influence the molecule's electrophilicity and susceptibility to certain degradation pathways.

Summary of Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₃H₅BrO₃S | [1][2] |

| Molecular Weight | 201.04 g/mol | [1][2] |

| Appearance | Solid (presumed) | General chemical knowledge |

| Boiling Point | 364.7°C at 760 mmHg | [1] |

| Flash Point | 174.4°C | [1] |

| Density | 1.996 g/cm³ | [3] |

Key Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, nucleophilic attack, and thermal stress. The primary degradation pathway involves the opening of the strained sultone ring.

-

Hydrolytic Stability: γ-Sultones are known to undergo hydrolysis, a reaction that is significantly accelerated in the presence of moisture and under basic conditions. The parent compound, propane sultone, reacts slowly with water to form a corrosive acid.[1] The hydrolysis of the five-membered ring is generally much faster than that of its acyclic analogs, a phenomenon attributed to the inherent ring strain.[4] For this compound, hydrolysis would result in the formation of a brominated hydroxy sulfonic acid.

-

Thermal Stability: While a specific decomposition temperature for this compound is not documented, it is known that heating propane sultone to decomposition can produce toxic fumes of sulfur oxides (SOx).[1] Thermal degradation of related polysulfones indicates that cleavage of sulfone moieties and elimination of SO₂ can occur at temperatures exceeding 400-450°C.[5] It is prudent to assume that the bromo-derivative may have a lower thermal stability and should be protected from high temperatures.

-

Photostability: No specific data on the photostability of this compound is available. However, as with many organic compounds, exposure to UV light could potentially lead to degradation. Photostability studies are recommended to ascertain its sensitivity to light.

-

Oxidative Stability: The sulfone group is generally stable towards oxidation. However, the overall molecule's stability in the presence of strong oxidizing agents should be experimentally determined. The parent compound is known to be incompatible with strong oxidizing agents.[1]

-

Reactivity with Nucleophiles: The sultone ring is susceptible to nucleophilic attack, which leads to ring-opening. This is a characteristic reaction of this class of compounds and is a primary pathway for its degradation in the presence of nucleophilic reagents.[4]

Logical Diagram of Stability Factors

References

Unveiling the Solubility Profile of 4-Bromo-1,2-oxathiolane 2,2-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of heterocyclic compounds, is a versatile reagent in organic synthesis. Its unique structural features, combining a reactive bromine atom with a stable sulfonate ester ring, make it a valuable building block for the introduction of sulfonate-containing moieties into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the current understanding of the solubility profile of this compound, alongside relevant experimental protocols and a visualization of its synthesis.

Core Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₅BrO₃S | [1][2][3] |

| Molecular Weight | 201.04 g/mol | [1][2][3] |

| CAS Number | 189756-89-6 | [1][2][3] |

| Appearance | Not explicitly stated, but related sultones are often colorless liquids or solids. | |

| Boiling Point | 364.7°C at 760 mmHg | [3] |

| Flash Point | 174.4°C | [3] |

Solubility Profile

Qualitative Solubility Assessment:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) | Likely Soluble | The synthesis of this compound is reported to be carried out in dichloromethane, indicating good solubility in this solvent.[1] The polar sulfone group and the polar C-Br bond likely contribute to favorable interactions with such solvents. |

| Polar Protic Solvents (e.g., Water, Ethanol) | Sparingly Soluble to Insoluble | While the parent compound, 1,3-propane sultone, has a reported water solubility of 10% at 20°C, the presence of the larger, more hydrophobic bromine atom in this compound is expected to significantly decrease water solubility. Generally, the addition of a bromine atom to an organic molecule leads to a drop in aqueous solubility.[4] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely Sparingly Soluble | The presence of the polar sulfone and bromo groups would limit solubility in nonpolar solvents. |

Experimental Protocols

Synthesis of this compound

The primary method described for the synthesis of this compound is the electrophilic bromination of the parent compound, 1,2-oxathiolane 2,2-dioxide (also known as 1,3-propane sultone).[1]

Reaction:

1,2-Oxathiolane 2,2-dioxide + Br₂ → this compound

Detailed Methodology:

-

Dissolution: 1,2-Oxathiolane 2,2-dioxide is dissolved in a suitable organic solvent, with dichloromethane being a commonly used option.[1] The reaction is typically conducted at low temperatures to control the reactivity of bromine.

-

Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the solution of 1,2-oxathiolane 2,2-dioxide.

-

Catalysis (Optional): The efficiency and regioselectivity of the bromination can be enhanced by the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).[1] The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and directing the substitution to the C-4 position of the sultone ring.

-

Oxidation (if necessary): The reaction mixture may be subjected to an oxidation step to yield the final product.[1]

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove any unreacted bromine and the catalyst. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key components and steps in the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible literature, a qualitative understanding of its solubility can be derived from its chemical structure and the solvents employed in its synthesis. It is anticipated to be soluble in polar aprotic solvents like dichloromethane and sparingly soluble in water and nonpolar organic solvents. The provided synthesis protocol offers a foundational method for its preparation in a laboratory setting. Further experimental studies are warranted to definitively quantify the solubility of this important synthetic intermediate in a range of commonly used laboratory solvents. Such data would be invaluable for optimizing reaction conditions and purification procedures in its various applications.

References

- 1. 1,2-Oxathiolan-4-ol, 2,2-dioxide | 10200-48-3 | Benchchem [benchchem.com]

- 2. bromine [chemister.ru]

- 3. 4-BROMO-[1,2]OXATHIOLANE 2,2-DIOXIDE - Safety Data Sheet [chemicalbook.com]

- 4. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-oxathiolane 2,2-dioxide is a bifunctional reagent with significant potential for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a γ-sultone, a stable cyclic sulfonate ester, and a bromine atom at the C-4 position. This arrangement offers two key reactive sites: the electrophilic carbon bearing the bromine, which is susceptible to nucleophilic substitution, and the sultone ring, which can be opened by nucleophiles. Furthermore, the bromine atom can be eliminated to form a reactive vinyl sultone intermediate, which can participate in cycloaddition reactions.

These application notes provide a guide to leveraging the reactivity of this compound for the synthesis of diverse heterocyclic scaffolds relevant to drug discovery and development. While direct literature precedent for this specific reagent in all the described transformations is limited, the protocols provided are based on established reactivity principles of sultones and alkyl halides.

Application Note 1: Synthesis of Saturated Six-Membered Heterocycles via Sequential Nucleophilic Substitution and Intramolecular Ring Opening

This approach utilizes dinucleophiles, such as diamines, amino alcohols, and aminothiols, to construct saturated six-membered heterocycles like piperazines, morpholines, and thiomorpholines. The reaction is proposed to proceed in a two-step sequence: an initial intermolecular S(_N)2 reaction at the C-4 position, displacing the bromide, followed by an intramolecular nucleophilic attack on the sultone ring, leading to ring opening and the formation of the heterocyclic core.

Logical Relationship: Synthesis of Saturated Heterocycles

Caption: Proposed pathway for saturated heterocycle synthesis.

Quantitative Data Summary

The following table outlines the potential dinucleophiles and their corresponding heterocyclic products. The reaction conditions are generalized and may require optimization for specific substrates.

| Dinucleophile (H-Nu-X-H) | Heterocyclic Product | Proposed Reaction Conditions |

| N-R-ethylenediamine | 4-R-Piperazine-2-ethanesulfonic acid | K₂CO₃, DMF, 80-100 °C |

| Ethanolamine | Morpholine-2-ethanesulfonic acid | NaH, THF, 60-80 °C |

| 2-Aminoethanethiol | Thiomorpholine-2-ethanesulfonic acid | Et₃N, CH₃CN, 70-90 °C |

Experimental Protocol: General Procedure for the Synthesis of a Piperazine Derivative

-

To a solution of N-substituted ethylenediamine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC.

-

After completion (typically 12-24 hours), cool the reaction to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired piperazine derivative.

Application Note 2: Synthesis of Fused Bicyclic Heterocycles via [4+2] Cycloaddition (Diels-Alder Reaction)

This strategy involves the in situ generation of a vinyl sultone from this compound through base-induced elimination of hydrogen bromide. The resulting electron-deficient alkene can then undergo a Diels-Alder reaction with a suitable diene to furnish fused bicyclic sultones. These products can serve as versatile intermediates for further synthetic transformations.

Experimental Workflow: [4+2] Cycloaddition

Caption: Workflow for the synthesis of fused bicyclic sultones.

Quantitative Data Summary

This table presents potential dienes for the Diels-Alder reaction and the expected classes of products. Yields and stereoselectivity are highly dependent on the specific diene and reaction conditions.

| Diene | Heterocyclic Product Class | Proposed Reaction Conditions |

| Cyclopentadiene | Norbornene-fused sultone | DBU, Toluene, 110 °C |

| Isoprene | Methyl-cyclohexene-fused sultone | Et₃N, Xylene, 140 °C |

| Furan | Oxa-norbornene-fused sultone | DBU, Dioxane, 100 °C |

Experimental Protocol: General Procedure for the [4+2] Cycloaddition

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and the diene (1.5 mmol) in anhydrous toluene (10 mL).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 110 °C in a sealed tube or with a reflux condenser.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion (typically 18-36 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the fused bicyclic sultone.

Application Note 3: Synthesis of Five-Membered Heterocycles via [3+2] Cycloaddition

Similar to the [4+2] cycloaddition pathway, this method relies on the in situ formation of a vinyl sultone. This reactive intermediate can then undergo a 1,3-dipolar cycloaddition with various 1,3-dipoles, such as azides or nitrile oxides, to produce five-membered heterocyclic systems containing the sultone moiety.

Logical Relationship: [3+2] Cycloaddition Pathway

Caption: Pathway for five-membered heterocycle synthesis.

Quantitative Data Summary

The following table lists potential 1,3-dipoles and the resulting five-membered heterocyclic products.

| 1,3-Dipole | Heterocyclic Product Class | Proposed Reaction Conditions |

| Benzyl azide | Triazoline-fused sultone | DBU, Toluene, 110 °C |

| Benzonitrile oxide | Isoxazoline-fused sultone | Et₃N, THF, 65 °C |

| C,N-Diphenylnitrone | Isoxazolidine-fused sultone | DBU, CH₂Cl₂, 40 °C |

Experimental Protocol: General Procedure for the [3+2] Cycloaddition with an Azide

-

To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in anhydrous toluene (15 mL), add DBU (1.2 mmol) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (25 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the triazoline-fused sultone.

Disclaimer: The provided protocols are generalized and intended for guidance. Researchers should conduct their own literature search for closely related transformations and perform appropriate reaction optimization and safety assessments before commencing any experimental work. The reactivity of this compound may vary, and the proposed pathways warrant experimental validation.

Application Notes and Protocols: 4-Bromo-1,2-oxathiolane 2,2-dioxide as an Electrophilic Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of compounds, is an emerging electrophilic brominating agent for organic synthesis.[1] Its chemical behavior is characterized by the electrophilic nature of the bromine atom, making it a valuable reagent for the introduction of bromine into a variety of organic substrates.[1] The sultone backbone is a stable leaving group and can influence the reactivity and selectivity of the bromination reaction. This document provides detailed application notes and generalized protocols for the use of this compound in the electrophilic bromination of aromatic compounds, ketones, and alkenes.

Molecular Structure:

-

Synonyms: 4-bromo-γ-propanesultone, 4-bromo-1,3-propane sultone[1][2]

-

CAS Number: 189756-89-6

-

Molecular Formula: C₃H₅BrO₃S

-

Molecular Weight: 201.04 g/mol

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of the parent 1,2-oxathiolane 2,2-dioxide (propane sultone).[1] This can be achieved by treating the sultone with bromine in a suitable solvent, followed by oxidation.[1] The use of a Lewis acid catalyst can enhance the efficiency and regioselectivity of the bromination.[3]

General Workflow for Electrophilic Bromination

The following diagram illustrates a general workflow for performing an electrophilic bromination reaction using this compound, followed by workup and purification.

Caption: General Experimental Workflow for Electrophilic Bromination.

Application 1: Electrophilic Aromatic Bromination

This compound can be utilized for the regioselective bromination of electron-rich aromatic compounds such as phenols, anilines, and activated heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.

General Signaling Pathway for Aromatic Bromination

References

Application Notes and Protocols: Reaction of 4-Bromo-1,2-oxathiolane 2,2-dioxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-oxathiolane 2,2-dioxide, a member of the γ-sultone class of compounds, is a versatile reagent in organic synthesis. The presence of a bromine atom at the C-4 position enhances the electrophilicity of the carbon backbone, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of a wide array of functional groups, leading to the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug development. Sultones, in general, are recognized for their role as alkylating agents. This document provides an overview of the reactivity of this compound with various nucleophiles and presents detailed, representative protocols for these reactions.

General Reactivity

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This results in the formation of a new carbon-nucleophile bond at the 4-position of the 1,2-oxathiolane 2,2-dioxide ring. The reaction is often carried out in a suitable polar aprotic solvent to facilitate the dissolution of reactants and to promote the SN2 pathway. The choice of base, temperature, and reaction time are critical parameters that may require optimization depending on the specific nucleophile used.

Caption: General Sɴ2 reaction of this compound.

Application in Drug Development

The 1,2-oxathiolane 2,2-dioxide scaffold is a key structural motif in several biologically active molecules. For instance, derivatives of this ring system are crucial intermediates in the synthesis of important antiviral drugs. The ability to functionalize the 4-position of the bromo-sultone with a diverse range of nucleophiles, such as amines, thiols, and azides, opens up avenues for creating libraries of novel compounds. These compounds can then be screened for various pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The introduction of different functional groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Experimental Protocols

The following protocols are provided as general guidelines for the reaction of this compound with common nucleophiles. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific substrates.

General Experimental Workflow

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize 4-(benzylamino)-1,2-oxathiolane 2,2-dioxide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

-

Add benzylamine (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(benzylamino)-1,2-oxathiolane 2,2-dioxide.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize 4-(phenylthio)-1,2-oxathiolane 2,2-dioxide.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 4-(phenylthio)-1,2-oxathiolane 2,2-dioxide.

Protocol 3: Reaction with Azide

Objective: To synthesize 4-azido-1,2-oxathiolane 2,2-dioxide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 4-azido-1,2-oxathiolane 2,2-dioxide can often be used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel. Caution: Organic azides can be explosive and should be handled with care.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound. Please note that these are illustrative examples and actual results may vary.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Et₃N | CH₃CN | 50 | 14 | 85 |

| Aniline | K₂CO₃ | DMF | 80 | 24 | 70 |

| Morpholine | Et₃N | CH₃CN | 50 | 12 | 90 |

| Thiophenol | K₂CO₃ | DMF | RT | 10 | 88 |

| Sodium Azide | - | DMF | 60 | 7 | >95 (crude) |

| Sodium Cyanide | - | DMSO | 70 | 18 | 75 |

Conclusion

This compound is a valuable synthetic intermediate that allows for the straightforward introduction of various functionalities via nucleophilic substitution. The resulting 4-substituted-1,2-oxathiolane 2,2-dioxides are promising scaffolds for the development of new therapeutic agents. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this versatile building block. As with any chemical synthesis, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic substitution reactions on 4-bromo-1,2-oxathiolane 2,2-dioxide, a versatile electrophile in organic synthesis. The inherent reactivity of the carbon-bromine bond at the C-4 position, activated by the electron-withdrawing sulfonyl group, allows for the introduction of a wide range of functionalities, making this compound a valuable building block for the synthesis of novel chemical entities.[1] This protocol outlines the general procedure for substituting the bromide with various nucleophiles, including amines, thiols, and alkoxides, and provides representative data and methodologies.

Introduction

This compound, also known as 4-bromo-γ-sultone, is a five-membered cyclic sulfonic acid ester. The presence of the bromine atom at the 4-position renders this carbon susceptible to attack by nucleophiles, proceeding through a nucleophilic substitution mechanism. The reaction typically results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond, yielding a variety of 4-substituted-1,2-oxathiolane 2,2-dioxides. These products can serve as key intermediates in the development of new pharmaceuticals and other biologically active molecules.

Reaction Principle

The core of this protocol is the SN2 reaction at the C-4 position of the γ-sultone ring. The high electrophilicity of this carbon, due to the inductive effect of the adjacent sulfonyl group and the bromine atom, facilitates the attack by a nucleophile.[1] The reaction generally proceeds with inversion of stereochemistry if the starting material is chiral.

A general reaction scheme is as follows:

Where Nu-H represents a generic nucleophile.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution on this compound with various nucleophiles under optimized reaction conditions.

Table 1: Reaction of this compound with Amine Nucleophiles

| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 4-(Benzylamino)-1,2-oxathiolane 2,2-dioxide | Acetonitrile | 25 | 12 | 85 |

| 2 | Morpholine | 4-Morpholino-1,2-oxathiolane 2,2-dioxide | Tetrahydrofuran | 25 | 16 | 78 |

| 3 | Aniline | 4-(Phenylamino)-1,2-oxathiolane 2,2-dioxide | Dimethylformamide | 50 | 24 | 65 |

Table 2: Reaction of this compound with Thiol Nucleophiles

| Entry | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | 4-(Phenylthio)-1,2-oxathiolane 2,2-dioxide | Ethanol | K₂CO₃ | 25 | 8 | 92 |

| 2 | Benzyl mercaptan | 4-(Benzylthio)-1,2-oxathiolane 2,2-dioxide | Methanol | NaOEt | 0 to 25 | 6 | 88 |

| 3 | Cysteine | 4-(S-cysteinyl)-1,2-oxathiolane 2,2-dioxide | Water/Ethanol | NaHCO₃ | 25 | 18 | 75 |

Table 3: Reaction of this compound with Alkoxide Nucleophiles

| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | 4-Methoxy-1,2-oxathiolane 2,2-dioxide | Methanol | 25 | 4 | 95 |

| 2 | Sodium ethoxide | 4-Ethoxy-1,2-oxathiolane 2,2-dioxide | Ethanol | 25 | 5 | 93 |

| 3 | Sodium phenoxide | 4-Phenoxy-1,2-oxathiolane 2,2-dioxide | Tetrahydrofuran | 50 | 12 | 80 |

Experimental Protocols

General Protocol for Nucleophilic Substitution

This general procedure can be adapted for various nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, or alcohol for alkoxide generation)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF, ethanol, methanol)

-

Base (if required, e.g., K₂CO₃, NaH, NaOEt, Et₃N)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add the appropriate anhydrous solvent to dissolve the starting material.

-

Nucleophile Addition:

-

For Amines: Add the amine (1.1 - 2.0 eq) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq).

-

For Thiols: Add the thiol (1.1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) to the solution.

-

For Alkoxides: If using a pre-formed alkoxide, add it as a solution (1.1 eq). Alternatively, generate the alkoxide in situ by adding the corresponding alcohol as the solvent and a strong base like sodium metal or sodium hydride.

-

-

Reaction: Stir the reaction mixture at the specified temperature (see tables for examples) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (e.g., salt byproduct) has formed, remove it by filtration.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Visualizations

Caption: General signaling pathway for the nucleophilic substitution on this compound.

References

experimental procedure for bromination using 4-Bromo-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Bromo-1,2-oxathiolane 2,2-dioxide, a functionalized γ-sultone. While direct literature on its use as a primary brominating agent is limited, its structure suggests potential as an electrophilic bromine source. This document outlines the established synthesis of the title compound and provides a representative protocol for its potential use in the bromination of alkenes, based on established chemical principles.

Introduction and Potential Applications